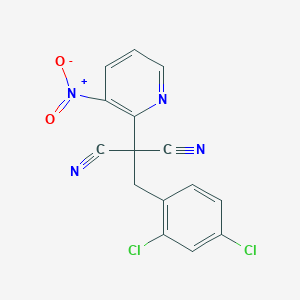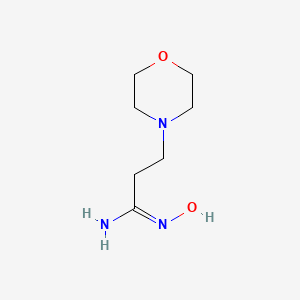![molecular formula C15H10N4O4S2 B2415071 5-(((4-(benzo[d][1,3]dioxol-5-il)tiazol-2-il)amino)metilen)-2-tioxodihidropirimidina-4,6(1H,5H)-diona CAS No. 1021262-93-0](/img/structure/B2415071.png)
5-(((4-(benzo[d][1,3]dioxol-5-il)tiazol-2-il)amino)metilen)-2-tioxodihidropirimidina-4,6(1H,5H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C15H10N4O4S2 and its molecular weight is 374.39. The purity is usually 95%.
BenchChem offers high-quality 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han sintetizado y evaluado una serie de nuevas N-aril-5-(benzo[d][1,3]dioxol-5-ilmetil)-4-(terc-butil)tiazol-2-aminas (C1–C31) para sus actividades antitumorales contra líneas celulares de cáncer humano como HeLa, A549 y MCF-7 .
- Aunque no se han estudiado directamente los efectos antiinflamatorios, los compuestos que contienen el grupo benzo[d][1,3]dioxol-5-il se han explorado por su potencial en el tratamiento de afecciones inflamatorias .
Actividad Antitumoral
Propiedades Antiinflamatorias
Cristalografía y Estudios Estructurales
En resumen, la 5-(((4-(benzo[d][1,3]dioxol-5-il)tiazol-2-il)amino)metilen)-2-tioxodihidropirimidina-4,6(1H,5H)-diona es prometedora en la investigación antitumoral, y sus diversas aplicaciones requieren una mayor investigación. Los investigadores pueden explorar su potencial en el desarrollo de fármacos, la terapia antiinflamatoria y los estudios estructurales. 🌟 .
Mecanismo De Acción
Mode of Action
It is suggested that the compound may induce apoptosis and cause cell cycle arrests .
Result of Action
The molecular and cellular effects of the action of 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione are suggested to include the induction of apoptosis and cell cycle arrests
Análisis Bioquímico
Biochemical Properties
5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and various kinases, leading to the modulation of their activity . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its function and affecting downstream biochemical pathways.
Cellular Effects
The effects of 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cell lines such as HeLa and A549 . It influences cell signaling pathways by modulating the activity of key proteins involved in apoptosis and cell cycle regulation. Additionally, it affects gene expression by altering the transcriptional activity of genes associated with cell proliferation and survival.
Molecular Mechanism
At the molecular level, 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation . This binding can result in the disruption of normal enzyme function, thereby affecting various biochemical pathways. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can induce apoptosis and cell cycle arrest in cancer cells over extended periods, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione within cells and tissues are mediated by various transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is crucial for its activity and function. The compound is often directed to specific organelles such as the mitochondria and nucleus, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications play a significant role in directing the compound to these compartments.
Propiedades
IUPAC Name |
5-[(E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O4S2/c20-12-8(13(21)19-14(24)18-12)4-16-15-17-9(5-25-15)7-1-2-10-11(3-7)23-6-22-10/h1-5H,6H2,(H3,18,19,20,21,24)/b16-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTZCFSVILLYHG-AYSLTRBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)N=CC4=C(NC(=S)NC4=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/N=C/C4=C(NC(=S)NC4=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2414989.png)

![4-ethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2414998.png)
![2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro-](/img/structure/B2414999.png)

![N'-[(2-Chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2415001.png)
![(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2415002.png)





![N-[1-(1-Adamantyl)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B2415009.png)
![({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine](/img/structure/B2415011.png)
